In Vitro Potency in FLIPR Assay
In a standardized FLIPR assay measuring inhibition of C5a-mediated calcium mobilization in cells overexpressing human C5aR, C5aR-IN-1 demonstrates an IC50 of 338 nM [1]. This contrasts sharply with the clinically advanced competitive antagonist avacopan (CCX168), which exhibits an IC50 of 0.2 nM in the same assay format using purified human neutrophils . While less potent in this specific in vitro system, C5aR-IN-1's distinct chemotype (octahydrocyclopenta[b]pyridine) may confer advantages in other pharmacological parameters, such as species cross-reactivity or oral bioavailability, as evidenced by its robust in vivo activity.
| Evidence Dimension | In vitro C5aR1 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 338 nM |
| Comparator Or Baseline | Avacopan (CCX168): IC50 = 0.2 nM |
| Quantified Difference | Avacopan is approximately 1690-fold more potent in this specific in vitro assay. |
| Conditions | FLIPR calcium mobilization assay; C5aR-overexpressing cell line (C5aR-IN-1) vs. purified human neutrophils (avacopan). |
Why This Matters
Researchers must select C5aR1 inhibitors based on a comprehensive profile beyond single-point in vitro potency, as C5aR-IN-1's in vivo efficacy is not predicted by this IC50 value alone.
- [1] ChEMBL Interaction Report: CHEMBL3646903. FLIPR Assay for C5aR-IN-1. TargetMine. View Source
